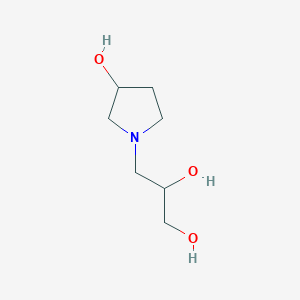
3-(3-Hydroxypyrrolidin-1-yl)propane-1,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Synthesis and Transformation
- Synthesis of Derivatives : A study explored the synthesis of N-hydroxypyrrolidin-2-one derivatives from 2,2-disubstituted methyl 3-(5-nitro-l,3-dioxane-5-yl)propanoate derivatives, demonstrating a pathway to create similar compounds using aluminum amalgam reduction (Mironiuk-Puchalska, Kołaczkowska, & Sas, 2008).
Biochemical Production
- Microbial Production of Diols : Research indicates that diols, including compounds like 3-(3-Hydroxypyrrolidin-1-yl)propane-1,2-diol, can be produced biotechnologically through microbial bioconversion of renewable materials. This process is significant for developing platform green chemicals (Zeng & Sabra, 2011).
Chemical Interactions and Structures
- Conformational Studies : An ab initio study on diols, including propane-1,2-diol, using density functional theory (DFT) methods, provides insights into the conformational equilibrium and stability of these compounds. This research is relevant for understanding the structural properties of similar diols (Klein, 2002).
Industrial Applications
- Synthesis of Sulfonate Derivatives : A study on the synthesis of N-sulfonates, including derivatives of 3-(3-Hydroxypyrrolidin-1-yl)propane-1,2-diol, shows their potential in creating compounds with water solubility and anionic character, which are significant in various industrial applications (Fadda, El-Mekawy, & AbdelAal, 2016).
Pharmaceutical Applications
- Drug Precursors : Research on 3-(1-naphthyloxy)-propane-1,2-diol, a precursor for chiral drugs like propranolol and pindolol, provides insights into the phase behavior and crystal structure of these compounds. This study is relevant for understanding the synthesis of related pharmaceutical products (Bredikhin et al., 2013).
Catalysis and Chemical Reactions
- Catalytic Oxidation : A study highlights the use of gold on carbon as a catalyst for the selective oxidation of diols, including propane-1,2-diol. This research is significant for understanding the catalytic processes involving similar diol compounds (Prati & Rossi, 1998).
properties
IUPAC Name |
3-(3-hydroxypyrrolidin-1-yl)propane-1,2-diol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO3/c9-5-7(11)4-8-2-1-6(10)3-8/h6-7,9-11H,1-5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVNHFJFINQPLPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)CC(CO)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Hydroxypyrrolidin-1-yl)propane-1,2-diol | |
CAS RN |
1551198-57-2 |
Source


|
| Record name | 3-(3-hydroxypyrrolidin-1-yl)propane-1,2-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

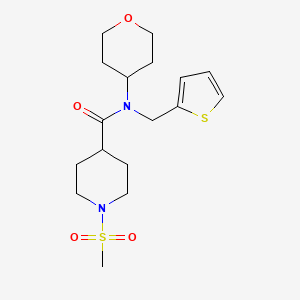

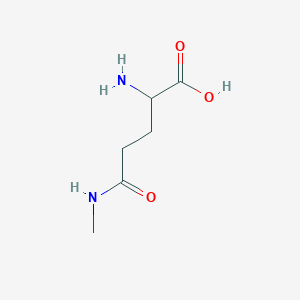

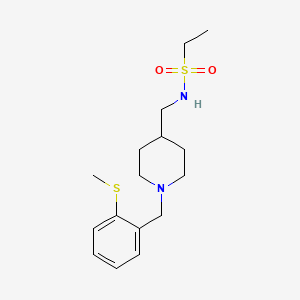
![N-(3,5-dichlorophenyl)-2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2633608.png)
![Methyl 2-aminobicyclo[3.1.0]hexane-2-carboxylate hydrochloride](/img/structure/B2633609.png)
![1-(benzo[d]isoxazol-3-yl)-N-(2-chloro-5-(trifluoromethyl)phenyl)methanesulfonamide](/img/structure/B2633610.png)
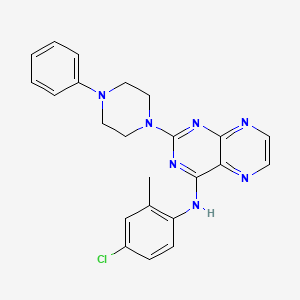
![5-Bromo-N-[2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]thiophene-2-sulfonamide](/img/structure/B2633614.png)
![Propan-2-yl-1-{[(tert-butoxy)carbonyl]amino}-3-hydroxycyclobutane-1-carboxylate,trans-](/img/structure/B2633616.png)
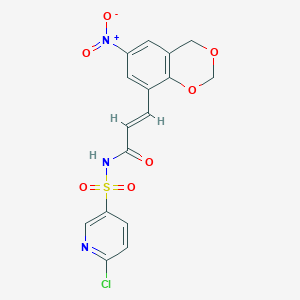
![N-(2,6-difluorobenzyl)-8-(4-fluorophenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2633619.png)
![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-1-{1-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazin-2-yl}propan-1-one](/img/structure/B2633621.png)